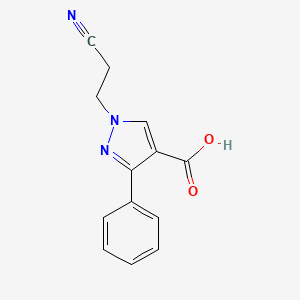

1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1H-pyrazole-4-carboxylic acid compounds typically involves Claisen condensation, cyclization, deamination, and hydrolysis reactions starting from ethyl cyanoacetate and triethyl orthoformate. An improved synthesis method has increased yields of similar compounds from 70% to 97.1%, indicating a highly efficient process for obtaining pyrazole derivatives (Dong, 2011).

Molecular Structure Analysis

Structural analyses of pyrazole compounds reveal diverse coordination modes and complex hydrogen bonding, contributing to their stability and reactivity. For instance, coordination compounds based on pyrazole-3-carboxylic acid exhibit mixed-ligand characteristics, with structures ranging from two-dimensional layers to binuclear clusters (Liu et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various functionalization and cyclization reactions, leading to the formation of ester, amide, and other derivatives through reactions with alcohols, N-nucleophiles, and phenylhydrazine. These reactions are pivotal for generating structural diversity and enhancing the chemical utility of pyrazole compounds (Akçamur et al., 1997).

Physical Properties Analysis

While specific physical properties of 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid are not directly available, pyrazole derivatives generally exhibit interesting photoluminescent behaviors and form stable crystal structures, as indicated by studies on similar compounds. These properties suggest potential for applications in materials science and photoluminescent technologies (Liu et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used as electrolyte additives in lithium-ion batteries .

Mode of Action

The compound, 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid, is proposed to improve the electrochemical performance of lithium-ion batteries at high temperatures . Theoretical calculations suggest that the binding energy of this compound and PF5/HF is much higher than that of the solvents in the electrolyte . This interaction could potentially lead to changes in the electrochemical properties of the battery.

Pharmacokinetics

Its impact on the bioavailability of the electrolyte in lithium-ion batteries is evident, as it improves the battery’s performance at high temperatures .

Result of Action

The addition of 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid to the electrolyte of a lithium-ion battery results in improved electrochemical performance. Specifically, the capacity retention of the battery with 1 wt% of this compound is 76.7%, while that of the battery without the additive is 38.1% after 200 cycles at 60 °C .

Action Environment

Environmental factors, such as temperature, significantly influence the action, efficacy, and stability of 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid. The compound is particularly effective at high temperatures, where it improves the performance of lithium-ion batteries .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-7-4-8-16-9-11(13(17)18)12(15-16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZXCLMFFGMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368145 |

Source

|

| Record name | 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

6554-34-3 |

Source

|

| Record name | 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)

![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)